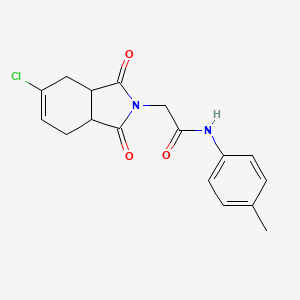
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as IQ-1S, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Since then, IQ-1S has been shown to have a range of other biological effects, making it a promising candidate for further research and development.
作用機序
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. This binding prevents the interaction between Dvl and the Wnt receptor complex, thereby blocking the activation of the pathway. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have other biological effects, including inhibition of the NF-κB pathway and activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects, including inhibition of the production of pro-inflammatory cytokines and chemokines. In animal models, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects, including protection against ischemic brain injury and traumatic brain injury.
実験室実験の利点と制限
One advantage of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a high degree of selectivity for the Wnt/β-catenin pathway, which reduces the risk of off-target effects. However, one limitation of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it has relatively low potency compared to other Wnt inhibitors, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness in the treatment of cancer.
合成法
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide can be synthesized using a number of different methods, including microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis. One common method involves the reaction of 2-chloronicotinic acid with isobutylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then coupled with 4-chloroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide.
科学的研究の応用
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been studied extensively in the field of cancer research, where it has shown promise as a potential therapeutic agent for a range of different cancer types. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a range of different diseases.
特性
IUPAC Name |
N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)15-11-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHPJMZPALJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)

![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)
![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)